2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride
Description
Properties
CAS No. |
85293-16-9 |
|---|---|
Molecular Formula |
C8H19ClN2O2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-(2-piperazin-1-ylethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c11-6-8-12-7-5-10-3-1-9-2-4-10;/h9,11H,1-8H2;1H |
InChI Key |
AYXMNBMQNHITDX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCCO.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)CCOCCO.Cl |
Other CAS No. |
85293-16-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves a two-step reaction starting from piperazine and 2-(2-chloroethoxy)ethanol, with an intermediate formation of piperazine mono-hydrochloride. The process is designed to minimize disubstituted impurities and improve product purity, making it suitable for industrial-scale production.
Detailed Steps
| Step | Description | Conditions | Key Notes |
|---|---|---|---|
| 1 | Formation of piperazine mono-hydrochloride | React piperazine and piperazine dihydrochloride in a polar solvent (e.g., ethanol or water) at reflux temperature (~78°C) for ~1.1-1.2 hours, then cool to ~12-13°C and filter | Molar ratio piperazine:piperazine dihydrochloride ~1:1.05; drying of filter cake at 70-85°C for 5-5.5 hours |
| 2 | Reaction of piperazine mono-hydrochloride with 2-(2-chloroethoxy)ethanol | React in polar solvent (water, ethanol, or Virahol) or non-polar solvent (methylene dichloride) at 40-100°C for 2-6.5 hours | Molar ratio piperazine mono-hydrochloride:2-(2-chloroethoxy)ethanol ~2:1; solvent volume 1.8-2.4 times weight of 2-(2-chloroethoxy)ethanol |
| 3 | Filtration and recovery of piperazine dihydrochloride | After reaction, remove half solvent under reduced pressure at 60-75°C, cool to ~15-18°C, filter, wash filter cake with small amount of solvent, dry at 50-70°C for 5-7.5 hours | Piperazine dihydrochloride is recycled for reuse |
| 4 | Isolation of crude product | Evaporate filtrate solvent by heating to 90-95°C under vacuum to obtain crude 1-[2-(2-hydroxyethoxy)ethyl]piperazine | |
| 5 | Purification | Vacuum reduced pressure rectification (distillation) of crude product to collect high-purity fraction | Results in high purity product with reduced disubstituted impurities |
Research Findings and Advantages
- The use of piperazine mono-hydrochloride intermediate reduces the formation of disubstituted by-products.
- Recycling of piperazine dihydrochloride lowers raw material costs and environmental impact.
- Choice of solvent (polar vs. non-polar) affects reaction time and temperature; methylene dichloride allows higher temperature and shorter reaction time.
- The process is scalable and environmentally friendly, suitable for industrial production.
Representative Data from Patent CN103254153A/B
| Parameter | Value/Condition | Outcome |
|---|---|---|
| Piperazine dihydrochloride to piperazine mol ratio | 1:0.91 to 1:1.05 | Efficient formation of mono-hydrochloride salt |
| Reaction temperature (step 2) | 40°C (ethanol) to 100°C (methylene dichloride) | Reaction time 2-6.5 hours |
| Yield of piperazine mono-hydrochloride | ~225-238 g from 100 g piperazine | High yield intermediate |
| Recovery of piperazine dihydrochloride | Filter cake dried at 50-70°C | Recyclable with minimal loss |
| Purity of final product | High purity after vacuum distillation | Suitable for pharmaceutical use |
Preparation Method via Diethanolamine Route
Overview
An alternative novel process uses diethanolamine as the starting material, involving three key reactions: halogen replacement, acetylation, and cyclization. This method avoids high-temperature operations and uses safer, more controllable reaction conditions.
Detailed Steps
| Step | Description | Conditions | Key Notes |
|---|---|---|---|
| 1 | Halogen replacement (metathesis) | React diethanolamine with sulfur oxychloride in solvent at 20-25°C, molar ratio 1:2.4, control temperature <50°C, followed by insulation and warming to 60°C | Produces two-(2-chloroethyl)amine hydrochloride with ~90% yield |
| 2 | Acetylation | React halogen substitution product with acetylating agent and 30% NaOH in methylene dichloride at 20-30°C | Produces N-(2-chloroethyl)acetamide with ~71% yield after recrystallization |
| 3 | Cyclization (ring-closure) | Reflux diglycolamine with N-(2-chloroethyl)acetamide and water, concentrate under reduced pressure, add methanol, maintain 50-65°C for 3 hours, cool to 0-5°C, filter | Final product isolated by distillation with ~86% yield |
Research Findings and Advantages
- The process avoids high-temperature steps, reducing safety hazards.
- Uses inexpensive and accessible reagents and equipment.
- High conversion rates and yields (up to 86% for final product).
- The method fills a gap in Chinese industrial synthesis technology.
- The process is simpler and safer compared to traditional chloroethanol methods.
Representative Data from Patent CN103224476A
| Parameter | Value/Condition | Outcome |
|---|---|---|
| Diethanolamine to sulfur oxychloride mol ratio | 1:2.4 | Efficient halogen replacement |
| Reaction temperature (acetylation) | 20-30°C | Controlled acetylation with good yield |
| Cyclization temperature | 50-65°C | Effective ring closure |
| Overall yield | ~80-86% | High yield and purity |
Comparative Analysis of Preparation Methods
| Aspect | Piperazine + 2-(2-chloroethoxy)ethanol Method | Diethanolamine Method |
|---|---|---|
| Starting Materials | Piperazine, 2-(2-chloroethoxy)ethanol | Diethanolamine, sulfur oxychloride |
| Number of Steps | 2 main reaction steps + purification | 3 reaction steps (halogen replacement, acetylation, cyclization) |
| Reaction Conditions | Moderate to high temperature (40-100°C), reflux, vacuum distillation | Mild temperature (20-65°C), reflux, filtration, distillation |
| Yield | High, with recycling of intermediates | High (up to 86%) |
| Purity | High purity after vacuum distillation | High purity product |
| Safety | Requires handling of chlorinated solvents and reflux | Safer, avoids high temperature and toxic catalysts |
| Environmental Impact | Recycles intermediates, uses solvents | Uses sulfur oxychloride (toxic), but overall safer process |
| Industrial Suitability | Proven industrial scale method | Emerging method with potential for scale-up |
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or potassium bromide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride involves its interaction with specific biological receptors. It exhibits high affinity for histamine H1 receptors, which play a crucial role in allergic responses. By binding to these receptors, the compound can modulate histamine activity, thereby exerting its effects .
Comparison with Similar Compounds
Hydroxyzine Dihydrochloride
Structure: (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride (CAS: 2192-20-3; Molecular weight: 415.8 g/mol) . Key Differences:
- The (4-chlorophenyl)phenylmethyl group enhances lipophilicity, enabling central nervous system (CNS) penetration and sedative effects .
- Pharmacological Activity: Hydroxyzine is a first-generation antihistamine with anxiolytic, antiemetic, and sedative properties . In contrast, 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride lacks this substituent, rendering it inactive at H₁ receptors.
- Physicochemical Properties : Hydroxyzine has a pKa of 2.47 due to the electron-withdrawing chlorine atom , while the target compound’s pKa is likely higher due to the absence of such groups.
Cetirizine Dihydrochloride
Structure : 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride (CAS: 83881-52-1; Molecular weight: 461.8 g/mol ) .
Key Differences :
- Replacement of the terminal ethanol group with a carboxylic acid increases polarity, reducing CNS penetration and sedative effects (second-generation antihistamine) .
Cetirizine-Related Compounds
- Cetirizine Related Compound G: 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride (CAS: N/A; Molecular weight: 459.8 g/mol) . Shares the ethanol group with the target compound but retains the (4-chlorophenyl)phenylmethyl group, making it structurally closer to hydroxyzine.
- Cetirizine Related Compound B : 2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride (CAS: 13073-96-6) .
- Substitutes the (4-chlorophenyl)phenylmethyl group with a benzhydryl moiety, altering receptor binding kinetics.
Piperazine Derivatives with Extended Chains
Example: 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride (CAS: 1825392-15-1; Molecular weight: 544.53 g/mol) . Key Differences:
- A longer ethoxy chain and dibenzothiazepine group enhance molecular weight and modify solubility.
- Likely used in antipsychotic or neuroleptic applications due to the dibenzothiazepine moiety, unlike the target compound.
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride, also known as a piperazine derivative, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₈H₁₈N₂O₂
- Molecular Weight : 174.24 g/mol
- CAS Number : 13349-82-1
- Purity : ≥98.0% (by GC, titration analysis) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine ring is known for its versatility in binding to neurotransmitter receptors, which may play a role in its pharmacological effects.
Key Mechanisms:
- Neurotransmitter Modulation : Piperazine derivatives often exhibit activity at serotonin and dopamine receptors, which could influence mood and anxiety levels.
- Antimicrobial Activity : Some studies suggest that piperazine derivatives can possess antimicrobial properties, potentially affecting bacterial cell membranes or metabolic pathways .
Antimicrobial Effects
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, compounds related to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate that these compounds can inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity and interference with DNA replication processes .
| Bacterial Strain | Inhibition Zone (mm) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15 | Cell membrane disruption |
| Methicillin-resistant S. aureus | 18 | DNA gyrase inhibition |
| Escherichia coli | 12 | Metabolic pathway interference |
Case Studies
- Study on Antimicrobial Activity : A study investigating the antimicrobial effects of piperazine derivatives found that treatment with these compounds led to significant reductions in bacterial viability within 30 minutes of exposure. Fluorescence microscopy revealed that over 50% of microbial cells exhibited uptake of the compound, indicating effective penetration into bacterial cells .
- Neuropharmacological Study : Another research focused on the neuropharmacological aspects of piperazine derivatives found that they could modulate serotonin receptor activity, suggesting potential applications in treating mood disorders .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary data indicate good solubility in aqueous solutions and stability under physiological conditions. However, detailed studies on its metabolism and excretion are required to fully elucidate its pharmacokinetic behavior.
Toxicity Profile
While initial studies suggest a favorable safety profile, comprehensive toxicity assessments are necessary to evaluate the long-term effects of this compound on human health.
Q & A
Q. What are the standard synthesis routes and purification methods for 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often reacted with halogenated ethoxyethanol intermediates under reflux in anhydrous solvents like dichloromethane or THF. Reducing agents (e.g., NaBH4) may be used to stabilize intermediates . Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and methanol/ammonia gradients. Controlled pH (~6–8) during dihydrochloride salt formation ensures high yield and purity .
Q. How is the structural integrity of this compound validated in academic research?
Characterization employs:
- NMR (¹H/¹³C) to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and ethoxyethanol backbone.
- Mass spectrometry (ESI-MS) for molecular ion peaks matching the theoretical mass (e.g., m/z 245.15 for C₈H₁₈Cl₂N₂O₂) .
- X-ray crystallography to resolve the dihydrochloride salt’s crystal lattice, highlighting hydrogen-bonding networks between the piperazine N-atoms and chloride ions .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound in medicinal chemistry?
The piperazine moiety acts as a flexible pharmacophore, enabling interactions with biological targets (e.g., GPCRs or enzymes) via hydrogen bonding or π-π stacking. In kinetic studies, the ethoxyethanol linker’s conformational flexibility influences binding kinetics, which can be modeled using molecular dynamics simulations . Computational tools like DFT or QM/MM are used to predict reaction pathways for derivatives, such as oxidation of the ethanol group to carboxylic acids .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
Discrepancies often arise from variations in solvent polarity, pH, or salt forms. For example:
- Solubility in water may decrease at pH > 8 due to deprotonation of the piperazine ring.
- Stability studies (TGA/DSC) show decomposition above 200°C, but hygroscopicity can accelerate degradation at lower temperatures. Use design of experiments (DoE) to systematically assess factors like temperature, pH, and ionic strength. Response surface methodology (RSM) optimizes storage conditions .
Q. What advanced techniques are used to study its interaction with biological targets?
- Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to receptors like serotonin or dopamine transporters.
- Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
- Cryo-EM visualizes compound-receptor complexes in lipid bilayers, revealing allosteric modulation sites .
Q. How can reaction conditions be optimized for scalable synthesis of derivatives?
Apply statistical experimental design (e.g., factorial or Box-Behnken designs) to evaluate variables:
- Catalyst loading (e.g., Pd/C for hydrogenation).
- Solvent polarity (e.g., DMF vs. acetonitrile for nucleophilic substitution).
- Reaction time/temperature trade-offs. For example, a 3² factorial design identified optimal conditions (60°C, 12 hr) for >90% yield in a piperazine-ethoxyethanol coupling reaction .
Methodological Considerations
Q. What computational tools are recommended for predicting biological activity?
- Molecular docking (AutoDock Vina) screens against target proteins (e.g., 5-HT2A receptors) using the compound’s 3D structure (PubChem CID: B5153667) .
- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with logP or IC50 values .
Q. How is regioselectivity controlled during functionalization of the piperazine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
